molecular formula C17H16ClFN2O3S B6921264 N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B6921264
M. Wt: 382.8 g/mol
InChI Key: OUAWNRYXRGNSAD-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a chlorophenyl group, a fluoromethylbenzenesulfonamide moiety, and is known for its potential biological and chemical properties.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-11-10-12(19)6-7-16(11)25(23,24)20-14-8-9-21(17(14)22)15-5-3-2-4-13(15)18/h2-7,10,14,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWNRYXRGNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This step often starts with the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluoro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring or the chlorophenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-benzenesulfonamide: Lacks the fluorine and methyl groups, which may affect its reactivity and biological activity.

    N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide: Similar but without the methyl group, potentially altering its pharmacokinetic properties.

    N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylbenzenesulfonamide: Lacks the fluorine atom, which could influence its chemical stability and reactivity.

Uniqueness

N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-4-fluoro-2-methylbenzenesulfonamide is unique due to the presence of both the fluorine and methyl groups on the benzenesulfonamide moiety. These groups can significantly influence the compound’s chemical properties, such as its lipophilicity, stability, and ability to interact with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

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